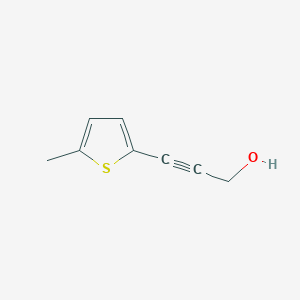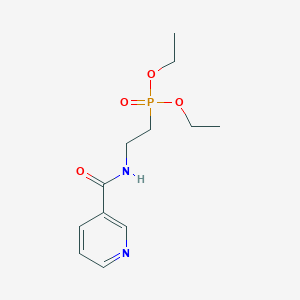
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid is an organic compound that belongs to the class of pyrroles. It is characterized by a pyrrole ring substituted with a furfuryl group at the nitrogen atom and a carboxylic acid group at the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of furfurylamine with pyrrole-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated pyrrole derivatives .
Scientific Research Applications
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of polymers, resins, and other materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Furfurylpyrrole: Similar in structure but lacks the carboxylic acid group.
Pyrrole-2-carboxylic acid: Similar but does not have the furfuryl group.
2-Furfurylpyrrole: Another related compound with a different substitution pattern
Uniqueness
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid is unique due to the presence of both the furfuryl and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13) |
InChI Key |
WNYFZQASBPBXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[n-(2-Dimethylamino-ethyl)-amino]-3-bromo-nitrobenzene](/img/structure/B8432528.png)
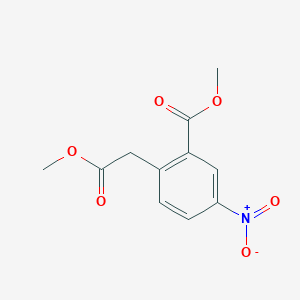
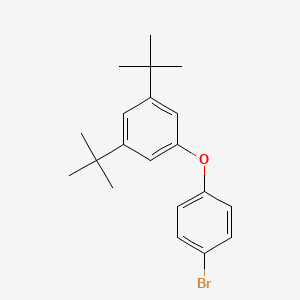



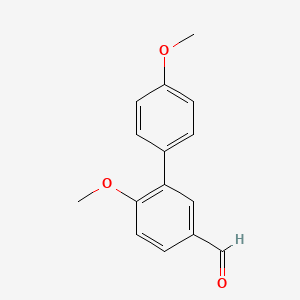

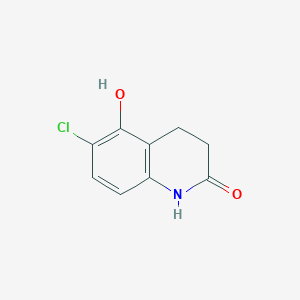
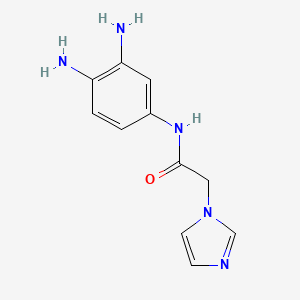
![Rac-2-[1-(2,3-difluoro-phenyl)-propyl]-4,5-dihydro-1h-imidazole](/img/structure/B8432593.png)
